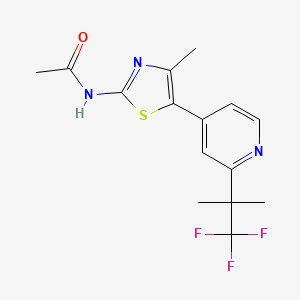

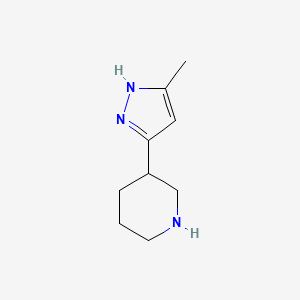

3-(5-methyl-1H-pyrazol-3-yl)piperidine

Descripción general

Descripción

“3-(5-methyl-1H-pyrazol-3-yl)piperidine” is a chemical compound that is likely to be an intermediate used in the synthesis of various other compounds1. However, there is limited information available specifically about this compound12.

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system3. However, the specific synthesis process for “3-(5-methyl-1H-pyrazol-3-yl)piperidine” is not readily available in the retrieved data.

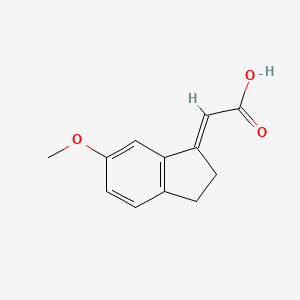

Molecular Structure Analysis

The molecular structure of “3-(5-methyl-1H-pyrazol-3-yl)piperidine” is not explicitly provided in the retrieved data. However, similar compounds often contain a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms4.Chemical Reactions Analysis

The specific chemical reactions involving “3-(5-methyl-1H-pyrazol-3-yl)piperidine” are not detailed in the retrieved data. However, similar compounds often participate in various chemical reactions due to the presence of the pyrazole ring3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-methyl-1H-pyrazol-3-yl)piperidine” are not explicitly provided in the retrieved data. However, it is likely to be a powder at room temperature5.Aplicaciones Científicas De Investigación

1. Synthesis of Novel Heterocyclic Amino Acids

- Summary of Application: Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .

- Methods of Application: In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N, N-dimethylformamide dimethyl acetal .

- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

2. Potential Cytotoxic Scaffolds

- Summary of Application: A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in an effort to discover potential cytotoxic agents .

- Methods of Application: The test molecules were synthesized from the corresponding dihydrazide compounds on treatment with phosphorous oxychloride on reflux conditions .

- Results or Outcomes: Most of the derivatives exhibited promising cytotoxic activity. Particularly, compounds with certain substituents demonstrated remarkable cytotoxic activity with IC50 values even better than the standard drug cisplatin .

3. Synthesis of Heterocyclic Systems

- Summary of Application: 3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

- Methods of Application: The synthesis involves the use of 3 (5)-aminopyrazoles and other reagents under specific conditions .

- Results or Outcomes: The resulting compounds have been used as building blocks in organic synthesis .

4. Antidiabetic Agents

- Summary of Application: 1- (3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

- Methods of Application: The synthesis involves the use of 1- (3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and other reagents under specific conditions .

- Results or Outcomes: The resulting compounds have shown potential as antidiabetic agents .

5. MS Metabolomics Experiments

- Summary of Application: 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) is commonly used as an internal standard in quantitative MS metabolomics experiments .

- Methods of Application: MPP is used in the preparation of samples for MS metabolomics experiments .

- Results or Outcomes: The use of MPP as an internal standard can improve the accuracy and reliability of quantitative MS metabolomics experiments .

6. Synthesis of Pyrazolo[1,5-a]pyrimidines

- Summary of Application: 3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

- Methods of Application: The synthesis involves the use of 3 (5)-aminopyrazoles and other reagents under specific conditions .

- Results or Outcomes: The resulting compounds have been used as building blocks in organic synthesis .

Safety And Hazards

The specific safety and hazards associated with “3-(5-methyl-1H-pyrazol-3-yl)piperidine” are not detailed in the retrieved data. However, similar compounds often require careful handling due to various potential hazards5.

Direcciones Futuras

The future directions for “3-(5-methyl-1H-pyrazol-3-yl)piperidine” are not explicitly mentioned in the retrieved data. However, similar compounds often have a broad range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry3.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “3-(5-methyl-1H-pyrazol-3-yl)piperidine”. Further research and analysis would be required for a more comprehensive understanding.

Propiedades

IUPAC Name |

3-(5-methyl-1H-pyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTWLBNAYZAKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1H-pyrazol-3-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)